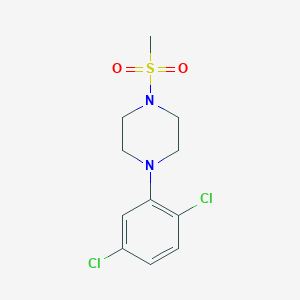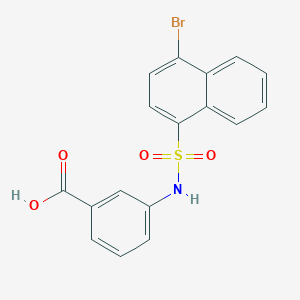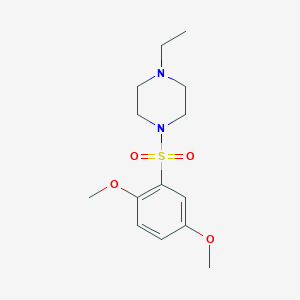
4-methoxy-N,N,3-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N,N,3-trimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a methoxy group attached to the benzene ring. MTS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
4-methoxy-N,N,3-trimethylbenzenesulfonamide modifies thiol groups by reacting with them to form a covalent bond. The reaction is selective, as 4-methoxy-N,N,3-trimethylbenzenesulfonamide only reacts with thiol groups that are exposed and accessible. This allows researchers to selectively modify specific thiol groups in biomolecules. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been found to have an inhibitory effect on some enzymes, such as carbonic anhydrase. The mechanism of this inhibition is not fully understood, but it is thought to involve the modification of thiol groups in the enzyme.
Biochemical and Physiological Effects:
4-methoxy-N,N,3-trimethylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase, as mentioned above. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been found to inhibit the growth of some cancer cells, although the mechanism of this inhibition is not fully understood. In addition, 4-methoxy-N,N,3-trimethylbenzenesulfonamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-methoxy-N,N,3-trimethylbenzenesulfonamide has several advantages as a reagent for thiol modification. It is highly selective, allowing researchers to selectively modify specific thiol groups in biomolecules. It is also relatively easy to use, with a simple synthesis method and high yield. However, there are also some limitations to its use. 4-methoxy-N,N,3-trimethylbenzenesulfonamide can only modify thiol groups that are exposed and accessible, which may limit its usefulness in some experiments. In addition, the modification of thiol groups can sometimes affect the function of the biomolecule being studied, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in scientific research. One direction is the development of new methods for thiol modification using 4-methoxy-N,N,3-trimethylbenzenesulfonamide. For example, researchers may explore the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in combination with other reagents to modify thiol groups in more complex biomolecules. Another direction is the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in the development of new materials. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has been used as a crosslinking agent for proteins and peptides, and it may have applications in the development of new materials with unique properties. Finally, researchers may explore the use of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in the treatment of diseases, such as cancer and inflammatory diseases. Further research is needed to fully understand the potential of 4-methoxy-N,N,3-trimethylbenzenesulfonamide in these areas.
Conclusion:
4-methoxy-N,N,3-trimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science. 4-methoxy-N,N,3-trimethylbenzenesulfonamide is a highly selective reagent for thiol modification, and it has several advantages as a research tool. However, there are also limitations to its use, and further research is needed to fully understand its potential.
Synthesis Methods
4-methoxy-N,N,3-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization. The yield of the reaction is typically high, around 90%.
Scientific Research Applications
4-methoxy-N,N,3-trimethylbenzenesulfonamide has been extensively used in scientific research as a reagent for thiol modification. Thiol groups are present in many biomolecules, such as proteins and enzymes, and play an important role in their function. 4-methoxy-N,N,3-trimethylbenzenesulfonamide can selectively modify thiol groups in these biomolecules, allowing researchers to study their function and structure. 4-methoxy-N,N,3-trimethylbenzenesulfonamide has also been used as a crosslinking agent for proteins and peptides, as well as a fluorescent probe for imaging cellular structures.
properties
Product Name |
4-methoxy-N,N,3-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
4-methoxy-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-7-9(5-6-10(8)14-4)15(12,13)11(2)3/h5-7H,1-4H3 |
InChI Key |
FNDTWUAKIPDWDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
